1-(1-Ethoxyallyl)-1H-benzotriazole
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Overview
Description
1-(1-Ethoxyallyl)-1H-benzotriazole is an organic compound with the molecular formula C11H13N3O. It is a benzotriazole derivative, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry. Benzotriazoles are often used as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyallyl)-1H-benzotriazole typically involves the reaction of benzotriazole with an ethoxyallyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyallyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyallyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1-Ethoxyallyl)-1H-benzotriazole has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex benzotriazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyallyl)-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The ethoxyallyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The benzotriazole moiety can interact with metal ions, proteins, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but without the ethoxyallyl group.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: A UV stabilizer with a benzotriazole core.
5-Chloro-2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV absorber.
Uniqueness: 1-(1-Ethoxyallyl)-1H-benzotriazole is unique due to the presence of the ethoxyallyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-ethoxyprop-2-enyl)benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUMVDXXCVZCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404279 |
Source
|
Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161607-20-1 |
Source
|
Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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